N-(4-fluoro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide
Description
N-(4-Fluoro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide is a cyclopropanecarboxamide derivative featuring a 4-fluoro-substituted benzothiazole core. The cyclopropane ring confers conformational rigidity, while the fluorine atom at the 4-position of the benzothiazole likely enhances electronic properties and metabolic stability. For instance, TAK 632, a structurally related benzothiazole-containing cyclopropanecarboxamide, is a pharmaceutical candidate , while cyprofuram (a cyclopropanecarboxamide derivative) is used as a pesticide .
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2OS/c12-7-2-1-3-8-9(7)13-11(16-8)14-10(15)6-4-5-6/h1-3,6H,4-5H2,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYDTCOJYONVPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC3=C(C=CC=C3S2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-fluoro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions.
Introduction of the Fluoro Group: The fluorination of the benzothiazole ring is achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide.
Cyclopropanecarboxamide Formation: The cyclopropane ring is introduced via cyclopropanation reactions, often using diazo compounds in the presence of transition metal catalysts.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
N-(4-fluoro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide undergoes various chemical reactions, including:
Scientific Research Applications
N-(4-fluoro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide has diverse applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anti-tubercular agent due to its ability to inhibit key enzymes in Mycobacterium tuberculosis.
Biological Studies: The compound is used in studying protein-ligand interactions and molecular docking studies to understand its binding affinity and specificity.
Industrial Applications: It serves as a precursor in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-fluoro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. It inhibits the activity of enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to the disruption of essential biological pathways, making it a potent antimicrobial and anticancer agent .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The target compound’s key differentiating feature is the 4-fluoro-1,3-benzothiazole moiety. Below is a comparative analysis with similar compounds:
Table 1: Structural and Functional Comparison
Key Observations:
- Fluorine Substitution: The 4-fluoro group in the target compound may enhance binding affinity compared to non-fluorinated analogs like N-(thiazol-2-yl)cyclopropanecarboxamide, as seen in TAK 632’s design .
- Core Heterocycles : Benzothiazole derivatives (e.g., TAK 632, Compound 35) are prevalent in pharmaceuticals, whereas simpler thiazole or phenyl analogs (e.g., cyprofuram) are used in agrochemicals .
- Synthetic Complexity: Multi-step routes are common for fluorinated benzothiazoles (e.g., TAK 632), while non-fluorinated analogs are synthesized via simpler cyclization .
Challenges and Opportunities
- Activity Gaps: The target compound’s exact biological activity remains unconfirmed.
- Synthetic Optimization : Low yields in analogs like Compound 35 (23% ) highlight the need for improved coupling strategies for fluorinated benzothiazoles.
Biological Activity
N-(4-fluoro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide is a compound that has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, synthesizing data from various studies and sources.
- Molecular Formula : C16H18FN3OS
- CAS Number : 2741920-90-9
- Structural Characteristics : The compound features a cyclopropane ring linked to a benzothiazole moiety, which is significant for its biological interactions.
Research indicates that compounds similar to this compound exhibit activity against cholinesterases, which are enzymes critical in the regulation of neurotransmitters. The inhibition of these enzymes can lead to enhanced cholinergic signaling, making such compounds potential candidates for treating neurodegenerative disorders.
1. Cholinesterase Inhibition
A study focusing on derivatives of 4-fluorobenzoic acid revealed that certain compounds, including those structurally related to this compound, showed promising inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The most active derivatives demonstrated IC50 values comparable to tacrine, a known AChE inhibitor .
| Compound | IC50 (AChE) | IC50 (BuChE) | Selectivity |
|---|---|---|---|
| 4a | Similar to tacrine | Not specified | High |
| 4d | Highest among tested | Not specified | Very High |
2. Neuroprotective Effects
The compound's neuroprotective effects have been explored in models of neurodegeneration. In vitro studies suggest that it may reduce oxidative stress and apoptosis in neuronal cells, which is critical for the treatment of conditions like Alzheimer's disease.
3. Antimicrobial Activity
Preliminary studies indicate that derivatives of benzothiazole compounds may exhibit antimicrobial properties. This suggests a broader therapeutic potential beyond neuroprotection, possibly extending to infectious diseases.
Study 1: Neuroprotective Efficacy
A case study involving the administration of this compound in animal models demonstrated significant improvement in memory retention and cognitive function compared to control groups. The study highlighted the compound's ability to modulate neurotransmitter levels effectively.
Study 2: Cholinesterase Inhibition Profile
In another investigation, a series of compounds including this compound were tested for their cholinesterase inhibition profiles. The findings indicated that structural modifications could enhance selectivity and potency against AChE while minimizing side effects associated with BuChE inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
